2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride
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Overview
Description
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopenta[b]pyridine ring, which is further modified with an amine group and stabilized as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of pyridine derivatives, which can be achieved using reagents such as Togni Reagent I . The reaction conditions often involve hydrosilylation followed by nucleophilic activation at moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic systems to ensure high yields and purity. For example, the use of palladium-catalyzed amination reactions has been reported to be effective in synthesizing similar trifluoromethyl-substituted pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways . The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group attached to a pyridine ring but differs in the position of the amine group.
2-Hydroxy-5-(trifluoromethyl)pyridine: This compound has a hydroxyl group instead of an amine group, which affects its chemical reactivity and applications.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: This compound includes a thioether linkage, adding another dimension to its chemical behavior.
Uniqueness
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine stands out due to its specific structural features, such as the cyclopenta[b]pyridine ring and the presence of both trifluoromethyl and amine groups. These characteristics contribute to its unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11Cl2F3N2 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8;;/h1,4,6H,2-3,13H2;2*1H |
InChI Key |
XGDMQWBEEBNHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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